4-(3-Chloro-2-thienyl)-2-pyrimidinamine
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Overview
Description
Thieno[2,3-d]pyrimidines are a class of compounds that have garnered significant interest due to their pharmacological importance. The compound 4-(3-Chloro-2-thienyl)-2-pyrimidinamine is a derivative of this class and is relevant in various chemical and biological contexts.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines has been the subject of several studies. A one-step synthesis approach has been reported, which is a green method involving a catalytic four-component reaction that includes ketones, ethyl cyanoacetate, S8, and formamide, leading to thieno[2,3-d]pyrimidin-4(3H)-ones with step economy and easy purification . Another study describes an AlCl3-induced arylation of the thienopyrimidine ring, providing a direct and single-step method for synthesizing 4-(hetero)aryl substituted thieno[2,3-d]pyrimidines with good to excellent yields . Additionally, microwave-assisted synthesis has been utilized for the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines has been established through various techniques. Single-crystal X-ray diffraction has been used to unambiguously determine the structure of a representative compound . Another study has synthesized and characterized 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, providing insights into the intramolecular non-covalent interactions within these molecules .
Chemical Reactions Analysis
The reactivity of thieno[2,3-d]pyrimidines has been explored in several contexts. For instance, the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidines has been achieved by reacting aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine . Another study reports the synthesis of novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidines by reacting substituted phenols with a pyrimidin-4-keto precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines are closely related to their molecular structure. For example, the crystal structure of a 4-chlorobenzaldehyde derivative of thieno[2,3-d]pyrimidine has been determined, revealing a nearly planar molecule with specific intermolecular hydrogen bonds and π-π stacking interactions . The synthesis of 4-chlorothieno[3,2-d]pyrimidine has been described, highlighting a synthetic strategy that avoids the use of excess toxic POCl3, simplifying aftertreatment .
Scientific Research Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorothiophen-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEVLKIHBBWXEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(C=CS2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377009 |
Source
|
Record name | 4-(3-chloro-2-thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-thienyl)-2-pyrimidinamine | |
CAS RN |
855308-67-7 |
Source
|
Record name | 4-(3-chloro-2-thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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